Cas no 451508-08-0 (4-fluoro-N-(3-fluoro-4-methylphenyl)-3-(2-methylcyclohexyl)sulfamoylbenzamide)

4-fluoro-N-(3-fluoro-4-methylphenyl)-3-(2-methylcyclohexyl)sulfamoylbenzamide Chemical and Physical Properties
Names and Identifiers
-
- 4-fluoro-N-(3-fluoro-4-methylphenyl)-3-(2-methylcyclohexyl)sulfamoylbenzamide
- 4-fluoro-N-(3-fluoro-4-methylphenyl)-3-(N-(2-methylcyclohexyl)sulfamoyl)benzamide
- Benzamide, 4-fluoro-N-(3-fluoro-4-methylphenyl)-3-[[(2-methylcyclohexyl)amino]sulfonyl]-
- AKOS024602043
- 4-fluoro-N-(3-fluoro-4-methylphenyl)-3-[(2-methylcyclohexyl)sulfamoyl]benzamide
- Oprea1_029612
- SR-01000578272
- SR-01000578272-1
- 451508-08-0
- EU-0096170
- F0917-1234
-
- Inchi: 1S/C21H24F2N2O3S/c1-13-7-9-16(12-18(13)23)24-21(26)15-8-10-17(22)20(11-15)29(27,28)25-19-6-4-3-5-14(19)2/h7-12,14,19,25H,3-6H2,1-2H3,(H,24,26)
- InChI Key: IMGZGBKHTIEVPU-UHFFFAOYSA-N
- SMILES: C(NC1=CC=C(C)C(F)=C1)(=O)C1=CC=C(F)C(S(NC2CCCCC2C)(=O)=O)=C1
Computed Properties
- Exact Mass: 422.14757013g/mol
- Monoisotopic Mass: 422.14757013g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 29
- Rotatable Bond Count: 5
- Complexity: 669
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 83.6Ų
- XLogP3: 4.5
Experimental Properties
- Density: 1.32±0.1 g/cm3(Predicted)
- pka: 10.98±0.40(Predicted)
4-fluoro-N-(3-fluoro-4-methylphenyl)-3-(2-methylcyclohexyl)sulfamoylbenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0917-1234-1mg |
4-fluoro-N-(3-fluoro-4-methylphenyl)-3-[(2-methylcyclohexyl)sulfamoyl]benzamide |
451508-08-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0917-1234-10μmol |
4-fluoro-N-(3-fluoro-4-methylphenyl)-3-[(2-methylcyclohexyl)sulfamoyl]benzamide |
451508-08-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0917-1234-25mg |
4-fluoro-N-(3-fluoro-4-methylphenyl)-3-[(2-methylcyclohexyl)sulfamoyl]benzamide |
451508-08-0 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0917-1234-5μmol |
4-fluoro-N-(3-fluoro-4-methylphenyl)-3-[(2-methylcyclohexyl)sulfamoyl]benzamide |
451508-08-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0917-1234-2μmol |
4-fluoro-N-(3-fluoro-4-methylphenyl)-3-[(2-methylcyclohexyl)sulfamoyl]benzamide |
451508-08-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0917-1234-3mg |
4-fluoro-N-(3-fluoro-4-methylphenyl)-3-[(2-methylcyclohexyl)sulfamoyl]benzamide |
451508-08-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0917-1234-20μmol |
4-fluoro-N-(3-fluoro-4-methylphenyl)-3-[(2-methylcyclohexyl)sulfamoyl]benzamide |
451508-08-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0917-1234-5mg |
4-fluoro-N-(3-fluoro-4-methylphenyl)-3-[(2-methylcyclohexyl)sulfamoyl]benzamide |
451508-08-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0917-1234-30mg |
4-fluoro-N-(3-fluoro-4-methylphenyl)-3-[(2-methylcyclohexyl)sulfamoyl]benzamide |
451508-08-0 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0917-1234-10mg |
4-fluoro-N-(3-fluoro-4-methylphenyl)-3-[(2-methylcyclohexyl)sulfamoyl]benzamide |
451508-08-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
4-fluoro-N-(3-fluoro-4-methylphenyl)-3-(2-methylcyclohexyl)sulfamoylbenzamide Related Literature
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
-
Aaron R. Funk,Efram Goldberg,Eddie L. Chang,Scott A. Trammell,D. Andrew Knight Dalton Trans., 2013,42, 15617-15624
Additional information on 4-fluoro-N-(3-fluoro-4-methylphenyl)-3-(2-methylcyclohexyl)sulfamoylbenzamide
Professional Introduction to Compound with CAS No. 451508-08-0 and Product Name: 4-fluoro-N-(3-fluoro-4-methylphenyl)-3-(2-methylcyclohexyl)sulfamoylbenzamide
The compound with the CAS number 451508-08-0 and the product name 4-fluoro-N-(3-fluoro-4-methylphenyl)-3-(2-methylcyclohexyl)sulfamoylbenzamide represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural features, has garnered attention due to its potential applications in medicinal chemistry and drug development. The presence of fluorine atoms at the 4-position and 3-position of the benzamide core, along with a bulky 2-methylcyclohexyl sulfamoyl group, contributes to its distinct chemical properties and biological activities.
Recent research in the field of cheminformatics has highlighted the importance of fluorinated aromatic compounds in enhancing drug efficacy and selectivity. The introduction of fluorine atoms into organic molecules often leads to improved metabolic stability, better cell membrane penetration, and increased binding affinity to biological targets. In the case of 4-fluoro-N-(3-fluoro-4-methylphenyl)-3-(2-methylcyclohexyl)sulfamoylbenzamide, the dual fluorination at the aromatic ring suggests a potential for enhanced pharmacokinetic profiles, making it a promising candidate for further investigation.
The structural motif of this compound, featuring a sulfamoylbenzamide moiety, is well-documented for its role in modulating various biological pathways. Sulfamoylbenzamides have been extensively studied for their activities as kinase inhibitors, protease inhibitors, and antimicrobial agents. The specific substitution pattern in 4-fluoro-N-(3-fluoro-4-methylphenyl)-3-(2-methylcyclohexyl)sulfamoylbenzamide not only influences its electronic properties but also its interaction with biological targets. The bulky 2-methylcyclohexyl group at the sulfamoyl position likely contributes to steric hindrance, which can be exploited to improve selectivity against off-target proteins.
Current advancements in computational chemistry have enabled more accurate predictions of molecular interactions using machine learning models. These tools have been instrumental in optimizing the structure-activity relationships (SAR) of fluorinated benzamide derivatives. By leveraging these computational methods, researchers can rapidly screen large libraries of compounds for potential lead candidates. The synthesis and characterization of 4-fluoro-N-(3-fluoro-4-methylphenyl)-3-(2-methylcyclohexyl)sulfamoylbenzamide exemplify the growing trend toward integrating experimental data with computational predictions to accelerate drug discovery processes.
In vitro studies have begun to elucidate the pharmacological profile of this compound. Initial assays suggest that it exhibits moderate activity against certain kinases, which are implicated in cancer progression and inflammatory diseases. The presence of both fluoro substituents and a sulfamoyl group appears to synergistically enhance binding affinity to these targets. Further investigations are warranted to fully characterize its mechanism of action and therapeutic potential.
The synthesis of 4-fluoro-N-(3-fluoro-4-methylphenyl)-3-(2-methylcyclohexyl)sulfamoylbenzamide presents unique challenges due to the complexity of its structure. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated functionalizations, are employed to construct the desired framework efficiently. The use of fluorinated precursors requires careful handling to ensure high yields and purity, as fluorine-containing compounds can be sensitive to reaction conditions.
Environmental considerations also play a crucial role in modern drug development. The incorporation of fluorine atoms into pharmaceuticals necessitates an evaluation of their environmental impact throughout the drug lifecycle. Efforts are being made to develop sustainable synthetic routes that minimize waste and reduce energy consumption. The production process for 4-fluoro-N-(3-fluoro-4-methylphenyl)-3-(2-methylcyclohexyl)sulfamoylbenzamide is being optimized with these principles in mind, ensuring that future applications align with green chemistry initiatives.
The regulatory landscape for new pharmaceutical compounds continues to evolve, emphasizing safety and efficacy through rigorous preclinical testing. As such, comprehensive toxicological studies are essential before moving into clinical trials. The unique structural features of 4-fluoro-N-(3-fluoro-4-methylphenyl)-3-(2-methylcyclohexyl)sulfamoylbenzamide necessitate thorough evaluation using both in vitro and in vivo models to assess potential side effects and long-term risks.
Collaborative efforts between academia and industry are fostering innovation in drug discovery pipelines. Open science initiatives are facilitating data sharing and accelerating the development of novel therapeutics. The research surrounding 4-fluoro-N-(3-fluoro-4-methylphenyl)-3-(2-methylcyclohexyl)sulfamoylbenzamide benefits from such collaborations, enabling rapid translation from bench science to clinical applications.
Future directions for this compound include exploring its efficacy in animal models of disease and evaluating its potential as a lead compound for further derivatization. The flexibility offered by its structural framework allows for modifications that could enhance potency or selectivity without compromising overall bioactivity. Continued research will likely uncover new therapeutic applications for this innovative benzamide derivative.
451508-08-0 (4-fluoro-N-(3-fluoro-4-methylphenyl)-3-(2-methylcyclohexyl)sulfamoylbenzamide) Related Products
- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)
- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)
- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)
- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)
- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)
- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)
- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)
- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)
- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)
- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)




